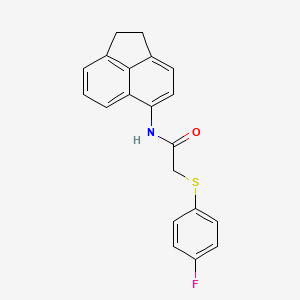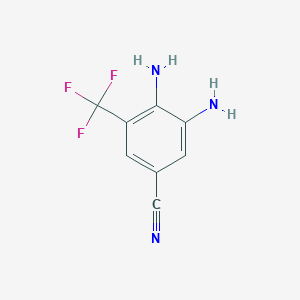
3,4-ジアミノ-5-(トリフルオロメチル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diamino-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H6F3N3 and a molecular weight of 201.15 g/mol . This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
3,4-Diamino-5-(trifluoromethyl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Biology:
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions of trifluoromethylated molecules with biological targets.
Medicine:
The compound is explored for its potential therapeutic applications. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases .
Industry:
In the industrial sector, 3,4-Diamino-5-(trifluoromethyl)benzonitrile is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new pesticides and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Diamino-5-(trifluoromethyl)benzonitrile typically begins with commercially available starting materials such as 3,4-diaminobenzonitrile and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under controlled conditions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production of 3,4-Diamino-5-(trifluoromethyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino groups may be converted to nitro groups under strong oxidizing conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper, palladium.
Major Products:
Oxidation Products: 3,4-Dinitro-5-(trifluoromethyl)benzonitrile.
Reduction Products: 3,4-Diamino-5-(trifluoromethyl)benzylamine.
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
作用機序
The mechanism of action of 3,4-Diamino-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino groups may form hydrogen bonds with biological macromolecules, influencing their activity and function .
類似化合物との比較
- 3,5-Diamino-4-(trifluoromethyl)benzonitrile
- 3,4-Diamino-5-(difluoromethyl)benzonitrile
- 3,4-Diamino-5-(trifluoromethyl)benzamide
Comparison:
- 3,5-Diamino-4-(trifluoromethyl)benzonitrile: Similar structure but different position of the trifluoromethyl group, leading to different chemical reactivity and biological activity.
- 3,4-Diamino-5-(difluoromethyl)benzonitrile: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different physicochemical properties.
- 3,4-Diamino-5-(trifluoromethyl)benzamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior and potential applications .
3,4-Diamino-5-(trifluoromethyl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3,4-diamino-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIFWZKDVRJGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
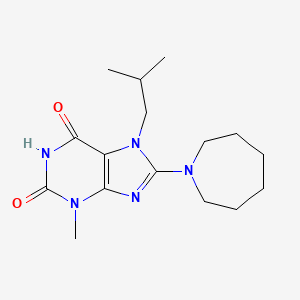
![ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2585512.png)
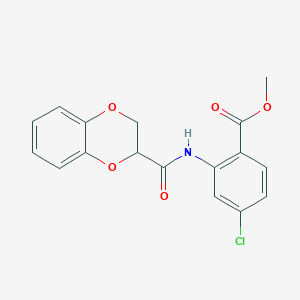

![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)
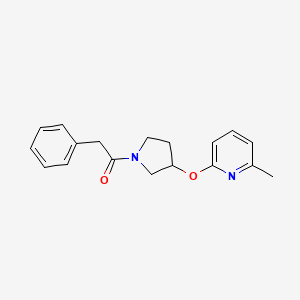
![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)
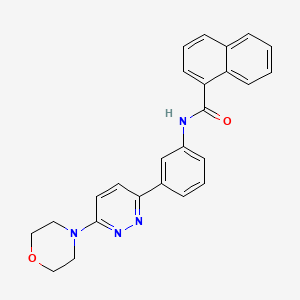
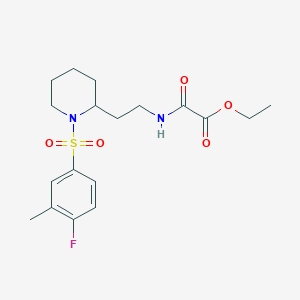
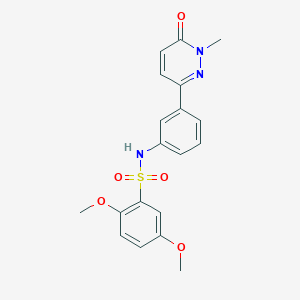
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2585525.png)
![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)
